2-(羟甲基)烟酰胺

描述

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)nicotinamide and its derivatives involves multiple steps, including condensation reactions and the use of formaldehyde in the presence of bases like potassium carbonate. A notable synthesis approach is the treatment of nicotinamide with excess formaldehyde, resulting in N-hydroxymethyl-nicotinamide with good yield under specific conditions such as optimal formaldehyde amount and reaction time (Zhang Hk, Guo Qz, 1992). This method highlights the importance of reaction parameters in achieving high yield and purity of the final product.

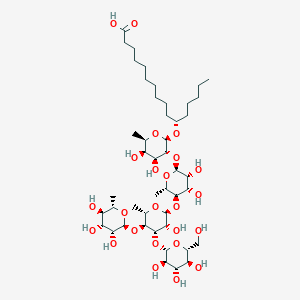

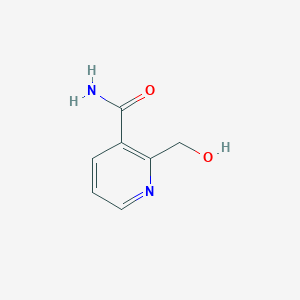

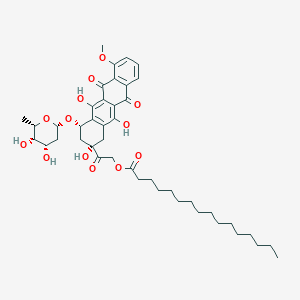

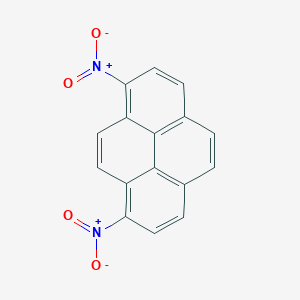

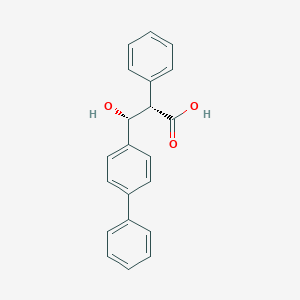

Molecular Structure Analysis

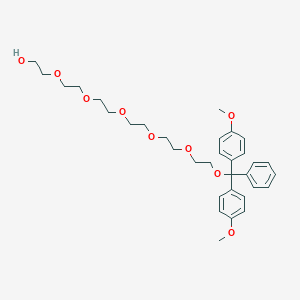

The molecular structure of 2-(Hydroxymethyl)nicotinamide is characterized by its nicotinamide backbone with a hydroxymethyl group attached, influencing its chemical behavior and interaction with other molecules. Studies involving X-ray diffraction (XRD) and spectroscopic techniques like NMR have provided detailed insights into the structural aspects of similar compounds, elucidating their conformation, bonding, and electronic properties (Yongchang Zhou et al., 2008).

Chemical Reactions and Properties

2-(Hydroxymethyl)nicotinamide participates in various chemical reactions, including its use as a precursor for further synthetic modifications. It exhibits remarkable anti-inflammatory and antibacterial properties, making it a candidate for pharmaceutical applications (M. Adamiec et al., 2006). The compound's reactivity is significantly influenced by its functional groups, which facilitate its involvement in nucleophilic substitution reactions and complex formation with metals.

Physical Properties Analysis

The physical properties of 2-(Hydroxymethyl)nicotinamide, such as solubility, melting point, and stability, are crucial for its practical applications. Nicotinamide derivatives, including 2-(Hydroxymethyl)nicotinamide, exhibit varied solubility in different solvents, impacting their use in pharmaceutical formulations and chemical synthesis. Their solubility and interaction with other compounds can be significantly affected by modifications at the nicotinamide moiety (S. Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-(Hydroxymethyl)nicotinamide, including its reactivity, chemical stability, and interaction with other molecules, are influenced by the presence of the hydroxymethyl group. This functional group makes the compound versatile for various chemical transformations, including esterification and complexation reactions. The compound's ability to form complexes with metals and its role as a hydrotrope highlight its potential in material science and drug delivery systems (Jonathan J. Booth et al., 2015).

科学研究应用

GPBAR1 受体激动剂: 2-苯氧基烟酰胺显示出作为 GPBAR1 受体强效激动剂的潜力。此特性针对肥胖、2 型糖尿病和代谢综合征进行治疗,这些化合物表现出良好的物理化学性质和代谢稳定性 (Martin 等人,2013 年).

抗菌活性: 载有烟酰胺的聚合纳米乳化颗粒显示出持续的抗菌活性的潜力。2-羟丙基-β-环糊精和 Eudragit® S100 的参与显着影响这些颗粒的包封能力和效率 (Zidan、Ahmed 和 Aljaeid,2016 年).

癌症化疗: 烟酰胺的络合作用增强了难溶于水的抗癌剂的溶解度,解决了癌症化疗中常见的制剂问题 (Truelove 等人,1984 年).

干细胞分化: 烟酰胺作为一种选择性激酶抑制剂,促进人多能干细胞的细胞存活和分化 (Meng 等人,2018 年).

皮肤渗透调节: 烟酰胺可以降低对羟基苯甲酸酯通过兔耳皮肤的渗透系数,这可能会增强在水性介质中的溶解度并降低毒理风险 (Nicoli 等人,2008 年).

除草剂开发: 源自烟酸的 novel N-(芳氧基甲氧基)-2-氯烟酰胺对某些杂草表现出优异的除草活性,表明具有针对单子叶杂草开发新型除草剂的潜力 (Yu 等人,2021 年).

Sir2 酶调节: 烟酰胺通过在脱乙酰化和碱基交换之间交替调节 Sir2 酶。这表明了一种通过抑制化学交换而非脱乙酰化来增加酶催化活性的策略 (Sauve 和 Schramm,2003 年).

糖尿病周围神经病变疗法: 烟酰胺显示出作为治疗糖尿病周围神经病变的无毒疗法的潜力,方法是改善神经健康并减轻糖尿病大鼠的疼痛 (Stevens 等人,2007 年).

安全和危害

未来方向

Advancing age and many disease states are associated with declines in nicotinamide adenine dinucleotide (NAD+) levels . Boosting NAD+ abundance with precursor compounds, such as nicotinamide riboside or nicotinamide mononucleotide, has profound effects on physiological function . Therefore, future research may focus on the potential efficacy of NAD±boosting compounds for improving physiological function and extending human health span .

属性

IUPAC Name |

2-(hydroxymethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLOJKBYVAMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)nicotinamide | |

CAS RN |

115012-11-8 | |

| Record name | 2-(hydroxymethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B49414.png)